octahydro-2H-pyrano[2,3-c]pyridin-4-ol
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Overview
Description
Octahydro-2H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound that has garnered interest in recent years due to its potential applications in various fields of research and industry. This compound features a fused ring system that includes both pyran and pyridine rings, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-pyrano[2,3-c]pyridin-4-ol typically involves the annulation of the pyran ring onto arylpiperidin-3-ones. One common method includes the hydroboration of tetrahydropyridine followed by oxidation to yield piperidinol. Subsequent Swern oxidation of piperidinol affords piperidin-3-one, which is then subjected to annulation reactions to form the desired pyrano[2,3-c]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyran or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups.
Scientific Research Applications
Octahydro-2H-pyrano[2,3-c]pyridin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of octahydro-2H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive activity is believed to be mediated through its action on opioid receptors, where it modulates pain perception by binding to these receptors and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system and exhibit a range of biological activities, including anticancer and antibacterial properties.
Furo[3,2-c]quinolones: Another class of compounds with a fused ring system, known for their antimicrobial and antimalarial activities.
Uniqueness
Octahydro-2H-pyrano[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and the presence of both pyran and pyridine rings. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
2305253-26-1 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h6-10H,1-5H2 |
InChI Key |
XLIDEWMUYNOCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C(CCO2)O |
Purity |
95 |
Origin of Product |
United States |
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